molecular formula C26H29ClN4O2 B2910034 N-(5-chloro-2-methylphenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251689-13-0

N-(5-chloro-2-methylphenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2910034
CAS No.: 1251689-13-0
M. Wt: 464.99
InChI Key: TYOWSIACYRSPQQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide is a high-purity chemical compound supplied for research and development purposes. This synthetic molecule features a complex structure comprising imidazole and benzamide moieties, which are often associated with significant biological activity. Compounds within this class are frequently investigated in medicinal chemistry for their potential as enzyme inhibitors or receptor modulators, making them valuable tools for probing biological pathways. The specific mechanism of action, primary research applications, and molecular targets for this compound are areas of active investigation and should be verified from the current scientific literature. This product is intended for use in controlled laboratory settings by qualified researchers. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult relevant, up-to-date peer-reviewed publications and safety data sheets (SDS) before use. For further details on solubility, specific storage conditions, and handling procedures, please contact our technical support team. Note: The specific details regarding this compound's applications, mechanism of action, and research value are not available in the current search results. The description provided is a template based on the structure of the compound and common practices for similar research chemicals. You are strongly advised to consult specialized scientific databases, peer-reviewed literature, or conduct further targeted searches to gather accurate and specific information.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-1-[[4-[(2-cyclohexylacetyl)amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN4O2/c1-18-7-10-21(27)14-23(18)30-26(33)24-16-31(17-28-24)15-20-8-11-22(12-9-20)29-25(32)13-19-5-3-2-4-6-19/h7-12,14,16-17,19H,2-6,13,15H2,1H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOWSIACYRSPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazole core, followed by the introduction of the carboxamide group and the substitution of the phenyl ring with chlorine and methyl groups. Common reagents used in these reactions include chlorinating agents, amides, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the imidazole core.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the phenyl ring or imidazole core.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

  • N-(5-chloro-2-methoxyphenyl)-1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide (CAS 1251572-06-1)
    • Key Differences : The target compound’s 2-methylphenyl group is replaced with a 2-methoxyphenyl, and the acetamido moiety includes 3,4-dimethoxyphenyl instead of cyclohexyl.
    • Implications : Methoxy groups enhance solubility due to their electron-donating nature, while methyl and cyclohexyl groups increase lipophilicity. This could result in differing pharmacokinetic profiles, such as improved oral bioavailability in the methoxy analog but reduced blood-brain barrier penetration compared to the target compound .

Imidazole Core Modifications

  • 5-Methyl-N-(1-methyl-1H-pyrazol-3-yl)-1-(3-(trifluoromethyl)benzyl)-1H-imidazole-4-carboxamide (CAS 1295541-87-5) Key Differences: A trifluoromethylbenzyl group replaces the cyclohexylacetamido-benzyl substituent. Implications: The trifluoromethyl group’s strong electron-withdrawing effect may improve metabolic stability and binding affinity to hydrophobic enzyme pockets.

Benzimidazole Derivatives

  • N-((1H-indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazole-2-yl)aniline (Compound 2, )
    • Key Differences : A benzimidazole core replaces the imidazole, with a 5-chloro substituent retained.
    • Implications : Benzimidazoles often exhibit enhanced aromatic stacking interactions due to their fused ring system. However, the imidazole in the target compound may confer greater flexibility, enabling adaptation to diverse binding conformations .

Lipophilicity and Solubility

  • Target Compound : The cyclohexyl and chloro groups contribute to high lipophilicity (predicted LogP > 3), which may limit aqueous solubility but enhance membrane permeability.

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